N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” consists of a benzamide core with a methoxyphenyl sulfonyl group and a thienyl ethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” are not detailed in the search results, benzamides are generally reactive towards electrophiles and nucleophiles due to the presence of the amide functional group .Scientific Research Applications
Zinc Ion-Selective Electrode Development
Research has utilized derivatives related to N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide for the development of novel electroactive materials. For instance, a study by Saleh and Gaber (2001) explored the use of such derivatives in creating PVC-based Zn2+-selective electrodes, demonstrating the compound's potential in analytical chemistry, particularly in the detection and measurement of zinc ions in various materials (Saleh & Gaber, 2001).
Enzyme Inhibition for Therapeutic Purposes
Compounds bearing the benzamide and sulfonyl moieties, similar to N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA). A study conducted by Tuğrak et al. (2020) found that certain benzenesulfonamides carrying the benzamide moiety exhibit significant inhibitory potential against human carbonic anhydrase I and II, as well as AChE, suggesting their utility in designing inhibitors for treating conditions like glaucoma, epilepsy, and Alzheimer's disease (Tuğrak et al., 2020).
Synthetic Methodology and Chemical Synthesis
Research into compounds structurally related to N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide has also contributed to advances in synthetic organic chemistry. For example, the development of new synthetic routes for α,β-unsaturated N-methoxy-N-methylamides showcases the application of these compounds in synthesizing complex organic molecules, which can be crucial for pharmaceutical development (Beney, Boumendjel, & Mariotte, 1998).
Antimicrobial Activities
Benzamide derivatives, including those related to N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, have been synthesized and evaluated for their antimicrobial properties. Studies such as the one by Fatima et al. (2013) report on the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide and its potential as an antimicrobial agent, highlighting the relevance of these compounds in developing new antibacterial and antifungal therapies (Fatima et al., 2013).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPXXUZVFATPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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